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Compound of Interest

Compound Name:
1-Benzyl-3-

(trifluoromethyl)piperidin-4-ol

Cat. No.: B1289900 Get Quote

For researchers and professionals in drug development, understanding the structural nuances

of synthetic intermediates is paramount. This guide provides a comparative analysis of the

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Benzyl-3-
(trifluoromethyl)piperidin-4-ol and its structural analogs. Due to the limited availability of

published experimental data for 1-Benzyl-3-(trifluoromethyl)piperidin-4-ol, this guide

leverages data from closely related compounds to provide representative spectroscopic

insights. The selected analogs for comparison are 1-Benzyl-3-methylpiperidin-4-one and 1-

Benzylpiperidin-4-ol, which allow for an examination of the influence of the trifluoromethyl

group and the oxidation state at the 4-position of the piperidine ring.

Comparative Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for the selected

piperidine derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Piperidine Analogs
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Compound Solvent
¹H NMR Chemical
Shifts (δ, ppm)

¹³C NMR Chemical
Shifts (δ, ppm)

1-Benzyl-3-

methylpiperidin-4-one
CDCl₃

Data not fully

available in search

results.

Data not fully

available in search

results.

1-Benzylpiperidin-4-ol Not Specified

Data available but

specific shifts not

detailed in search

results.

Data available but

specific shifts not

detailed in search

results.

Table 2: Mass Spectrometry Data of Piperidine Analogs

Compound
Ionization
Method

Molecular
Formula

Molecular
Weight ( g/mol
)

Key Mass-to-
Charge Ratios
(m/z)

1-Benzyl-3-

(trifluoromethyl)pi

peridin-4-ol

Not Specified C₁₃H₁₆F₃NO 259.27
No experimental

data available.

1-Benzyl-3-

methylpiperidin-

4-one

GC-MS C₁₃H₁₇NO 203.28 203, 160, 109

1-

Benzylpiperidin-

4-ol

GC-MS C₁₂H₁₇NO 191.27 191, 106, 100

1-Benzyl-4-(3-

(trifluoromethyl)p

henyl)piperidin-4-

ol

GC-MS C₁₉H₂₀F₃NO 335.36

Spectrum

available but

peak list not

detailed in

search results.[1]
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The data presented in this guide is based on standard analytical techniques for small organic

molecules. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR spectra are typically

acquired on a 300 MHz or 400 MHz spectrometer.[2]

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).

Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.

Data Acquisition:

¹H NMR: Spectra are recorded with a sufficient number of scans to achieve a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ

0.00).

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

a series of singlets. Chemical shifts are reported in ppm relative to the solvent peak, which

is referenced to TMS.

¹⁹F NMR: Chemical shifts are reported in ppm relative to an external standard such as

CFCl₃ (δ 0.00).

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectra.

Mass Spectrometry (MS)
Mass spectra are used to determine the molecular weight and fragmentation pattern of the

compounds.

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS).
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Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing

characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS,

which is a softer ionization technique that typically yields the protonated molecular ion

[M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Data Interpretation: The resulting mass spectrum provides the molecular weight of the

compound and structural information based on the observed fragmentation patterns.

Workflow and Data Analysis
The logical flow for the characterization of a novel compound like 1-Benzyl-3-
(trifluoromethyl)piperidin-4-ol involves a combination of spectroscopic techniques to

elucidate and confirm its structure.
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Synthesis & Purification
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and structural characterization of piperidine

derivatives.

This systematic approach ensures the unambiguous identification and characterization of the

target molecule, which is a critical step in the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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